molecular formula C9H8O3S B12622768 3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid CAS No. 920972-81-2

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid

Cat. No.: B12622768
CAS No.: 920972-81-2
M. Wt: 196.22 g/mol
InChI Key: QUGJVAZITQKDLJ-UHFFFAOYSA-N
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Description

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with α,β-unsaturated carbonyl compounds. The reaction typically requires the presence of a base such as sodium hydroxide or potassium carbonate and is carried out under reflux conditions .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid is unique due to its specific structure, which combines a thiophene ring with an α,β-unsaturated carbonyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .

Biological Activity

3-Methyl-2-oxo-4-(thiophen-2-yl)but-3-enoic acid, also known by its CAS number 920972-81-2, is an organic compound notable for its unique structure, which includes a thiophene ring and an enone moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Molecular Formula : C₉H₈O₃S
Molecular Weight : 196.22 g/mol
Structure : The compound features a methyl group at position 3 and a thiophene ring, which enhances its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its enone moiety, which acts as a Michael acceptor. This characteristic allows the compound to interact with nucleophiles in biological systems, leading to modulation of enzyme activities and signaling pathways. The following mechanisms have been identified:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. It has shown effectiveness comparable to established antibiotics.
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activity data for this compound compared with similar compounds:

Compound NameMIC (mg/mL)MBC (mg/mL)Activity Type
This compound0.0150.030Antimicrobial
Ethyl 4-(ethyloxy)-2-oxobutenoate0.0250.050Antimicrobial
(E)-2-Oxo-4-(thiophen-2-yloxy)butanoic acid0.0200.040Antimicrobial
Compound with similar structure (e.g., 5-nitrothiophene)0.0100.020Antimicrobial

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 3-Methyl-2-oxo-4-(thiophen-2-yyl)but-3-enoic acid exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.015 mg/mL, indicating its potential as a therapeutic agent against resistant strains .
  • Anticancer Properties : Research has shown that this compound can reduce the viability of cancer cell lines such as A549 (lung cancer cells). In vitro assays indicated that it induces apoptosis in these cells, suggesting a pathway for further investigation into its use as an anticancer drug .

Comparative Analysis

The unique structural features of 3-Methyl-2-oxo-4-(thiophen-2-yyl)but-3-enoic acid differentiate it from other compounds with similar functionalities:

Compound NameUnique Features
3-Methyl-2-oxo-4-(thiophen-2-yyl)butanoic acid Contains both thiophene and enone moieties
Ethyl 4-(ethyloxy)-2-octobutenoate Lacks the thiophene ring
(E)-2-Oxo-4-(thiophen-yloxy)butanoic acid Contains an ether linkage instead of carboxylic acid

The presence of the thiophene ring enhances the reactivity profile of this compound, making it a more potent candidate for drug development compared to structurally similar compounds.

Properties

CAS No.

920972-81-2

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

3-methyl-2-oxo-4-thiophen-2-ylbut-3-enoic acid

InChI

InChI=1S/C9H8O3S/c1-6(8(10)9(11)12)5-7-3-2-4-13-7/h2-5H,1H3,(H,11,12)

InChI Key

QUGJVAZITQKDLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CS1)C(=O)C(=O)O

Origin of Product

United States

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